molecular formula C19H11BrN4O4 B3883360 11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine

11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine

Cat. No.: B3883360
M. Wt: 439.2 g/mol
InChI Key: MWRPMBJSLQKCGF-UHFFFAOYSA-N
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Description

11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound features a unique structure with a bromophenyl group and two nitro groups attached to a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with 2,4-dinitroaniline in the presence of a suitable catalyst, followed by cyclization to form the dibenzo[b,e][1,4]diazepine core. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like indium chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved yields, and scalability. The use of microreactors and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine involves its interaction with specific molecular targets. The compound is known to bind to topoisomerase I and II, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the presence of nitro groups may contribute to its redox activity, further enhancing its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
  • 11-(4-fluorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
  • 11-(4-methylphenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine

Uniqueness

11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets. Additionally, the combination of bromine and nitro groups may contribute to its distinct redox properties and cytotoxic effects .

Properties

IUPAC Name

6-(4-bromophenyl)-8,10-dinitro-11H-benzo[b][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN4O4/c20-12-7-5-11(6-8-12)18-14-9-13(23(25)26)10-17(24(27)28)19(14)22-16-4-2-1-3-15(16)21-18/h1-10,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRPMBJSLQKCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 2
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 3
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 4
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 5
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 6
11-(4-bromophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine

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